Cas no 2213-67-4 (3-tert-butyl-6-methylbenzene-1,2-diol)

3-tert-butyl-6-methylbenzene-1,2-diol structure
2213-67-4 structure
Product Name:3-tert-butyl-6-methylbenzene-1,2-diol
CAS No:2213-67-4
MF:C11H16O2
MW:180.243543624878
CID:286102
PubChem ID:75174
Update Time:2025-04-19

3-tert-butyl-6-methylbenzene-1,2-diol Chemical and Physical Properties

Names and Identifiers

    • 1,2-Benzenediol,3-(1,1-dimethylethyl)-6-methyl-
    • 3-tert-butyl-6-methylbenzene-1,2-diol
    • 3-Methyl-6-tert.-butyl-brenzcatechin
    • 3-tert.-Butyl-6-methyl-brenzcatechin
    • 3-tert-Butyl-6-methyl-catechol
    • 3-tert-Butyl-6-methylpyrocatechol
    • 6-tert-butyl-3-methylpyrocatechol
    • AC1L2O76
    • AC1Q2G67
    • AR-1F5245
    • CTK4E8742
    • EINECS 218-669-4
    • NSC163954
    • NSC 163954
    • EN300-1599489
    • SCHEMBL3461711
    • AKOS024332447
    • 3-tert-butyl-6-methyl-1,2-benzenediol
    • DTXSID80176656
    • NS00027072
    • NSC-163954
    • 2213-67-4
    • 6-TERT-BUTYL-3-METHYLCATECHOL
    • Inchi: 1S/C11H16O2/c1-7-5-6-8(11(2,3)4)10(13)9(7)12/h5-6,12-13H,1-4H3
    • InChI Key: GXVJJTLDTNWPON-UHFFFAOYSA-N
    • SMILES: OC1C(=C(C)C=CC=1C(C)(C)C)O

Computed Properties

  • Exact Mass: 180.11508
  • Monoisotopic Mass: 180.11503
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 171
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 40.5
  • XLogP3: 3.2

Experimental Properties

  • Density: 1.064
  • Boiling Point: 280.7°Cat760mmHg
  • Flash Point: 128.6°C
  • Refractive Index: 1.541
  • PSA: 40.46
  • LogP: 2.70370

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